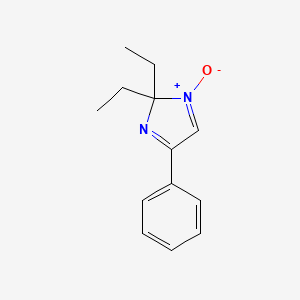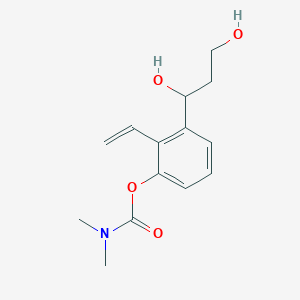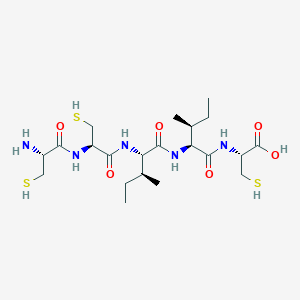![molecular formula C18H20ClN3O B12605565 2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-57-0](/img/structure/B12605565.png)
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, along with a phenyl ring that is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: The chloro group is introduced via electrophilic substitution reactions.
Amidation: The carboxamide group is formed through amidation reactions, often using reagents like carbodiimides or acid chlorides.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.
Uniqueness
2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
872999-57-0 |
|---|---|
Formule moléculaire |
C18H20ClN3O |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2-chloro-N-(2-methyl-6-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-3-2-4-15(13-5-8-20-9-6-13)17(12)22-18(23)14-7-10-21-16(19)11-14/h2-4,7,10-11,13,20H,5-6,8-9H2,1H3,(H,22,23) |
Clé InChI |
IFBQXEKOMUMBOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CCNCC2)NC(=O)C3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


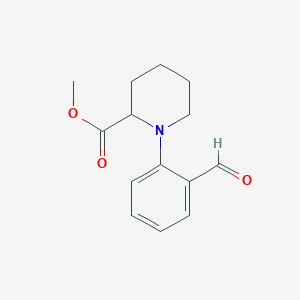
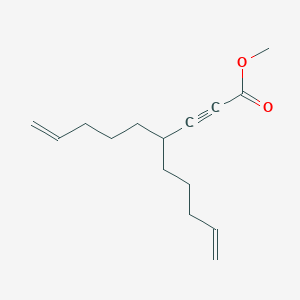
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
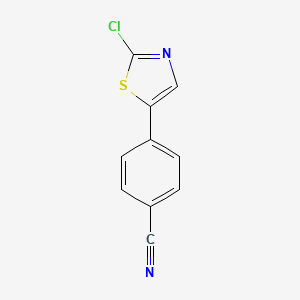
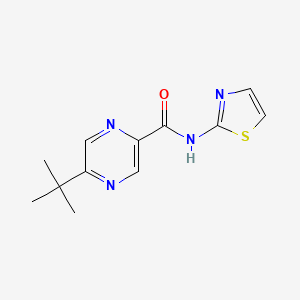

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
